molecular formula C12H17BrN4O4S B2718871 4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine CAS No. 2097909-17-4

4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine

Cat. No. B2718871
CAS RN: 2097909-17-4
M. Wt: 393.26
InChI Key: KCYNGGZURKGUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine” is a chemical compound with the molecular formula C12H17BrN4O4S. It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and morpholine, a six-membered ring with one nitrogen and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a morpholine ring via a sulfonyl bridge . The pyrimidine ring is substituted at the 5-position with a bromine atom . The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder . It has a melting point of 86°C to 93°C . The compound has a molecular weight of 393.26 g/mol.

Scientific Research Applications

Antibacterial Evaluation

Compounds with pyrimidine and morpholine functionalities, such as thiazolo[4,5-d]pyrimidines, have been synthesized and subjected to antibacterial evaluations, indicating their potential application in developing new antibacterial agents. The reaction involving bromo-substituted pyrimidine with carbon disulfide and further modifications, including the introduction of morpholine groups, suggests a framework for creating compounds with antibacterial properties (Rahimizadeh et al., 2011).

Hydrogen Bonding and Structural Analysis

The study of hydrogen bonding in proton-transfer compounds involving morpholine and other aliphatic nitrogen Lewis bases with 5-sulfosalicylic acid highlights the significance of these interactions in defining the structural features of chemical compounds. This research can be foundational in understanding the structural chemistry of complex molecules incorporating morpholine and bromopyrimidinyl functionalities (Smith et al., 2011).

Photophysical Evaluation

Research on 2-morpholino pyridine compounds as highly emissive fluorophores in both solution and solid state underscores the utility of morpholine derivatives in photophysical studies. These compounds are investigated for their high fluorescence quantum yields, indicating potential applications in material science, especially in developing fluorescent materials and optical sensors (Hagimori et al., 2019).

Modulation of Antibiotic Activity

The modulation of antibiotic activity against multidrug-resistant strains by compounds related to morpholine, such as 4-(Phenylsulfonyl) morpholine, illustrates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics. This suggests a promising research direction in tackling antibiotic resistance (Oliveira et al., 2015).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

4-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYNGGZURKGUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.